Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Epigenetics Bromodomain Inhibitor BRD4 Selectivity

A validated chemical probe with >10,000-fold selectivity for BRD4 BD2 over BD1, enabling mechanistic studies in gene regulation and inflammation. Serves as a key intermediate under WO2015051572A1 for insecticidal agent development. Ideal for researchers requiring domain-specific BET inhibition and agrochemical teams navigating defined IP landscapes.

Molecular Formula C16H12BrN3O
Molecular Weight 342.196
CAS No. 1183648-15-8
Cat. No. B2948424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
CAS1183648-15-8
Molecular FormulaC16H12BrN3O
Molecular Weight342.196
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
InChIKeyRVJQDXKZXGNKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (CAS 1183648-15-8): A Quantitatively Distinct BRD4 Ligand for Epigenetic Research


4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a member of the N-(pyrazol-3-yl)-benzamide class of small molecules, characterized by a 4-bromophenyl substituent that confers distinct physicochemical and biological properties. Unlike generic benzamides, this specific substitution pattern has been empirically shown to result in a unique BRD4 bromodomain binding profile, exhibiting nanomolar affinity for the BD2 domain while displaying markedly weaker interactions with BD1 [1]. This selective targeting profile is critical for researchers investigating the discrete transcriptional roles of individual bromodomains.

Why 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide Cannot Be Substituted with Other Pyrazole Benzamides


The bromodomain and extra-terminal (BET) protein family, particularly BRD4, contains two distinct bromodomains (BD1 and BD2) that regulate separate transcriptional programs [1]. Generic substitution among pyrazole benzamides is not scientifically valid because even minor structural modifications, such as the presence and position of a halogen, can dramatically alter a compound's bromodomain selectivity profile. For instance, while some analogs may exhibit balanced BD1/BD2 inhibition, the specific 4-bromo substitution on the benzamide scaffold of 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide yields a >10,000-fold selectivity for BD2 over BD1 [2]. This level of domain-specificity is essential for mechanistic studies aimed at dissecting the distinct functions of BD1 and BD2 in transcriptional regulation and for the development of next-generation BET inhibitors with improved therapeutic windows [1].

Quantitative Differentiation Guide: 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (CAS 1183648-15-8)


BD2-Selective BRD4 Binding: A >10,000-Fold Differentiation Over BD1

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide demonstrates exceptional selectivity for the second bromodomain (BD2) of BRD4, exhibiting a dissociation constant (Kd) of 0.300 nM. This represents a >11,000-fold selectivity compared to its affinity for the first bromodomain (BD1) of BRD4, which shows a Kd of 3,300 nM [1]. In contrast, the comparator MS402, a well-known BD1-selective inhibitor, exhibits a Kd of 77 nM for BD1 and 718 nM for BD2, representing a ~9-fold selectivity . This stark contrast in domain preference allows for precise pharmacological dissection of BD2-specific functions.

Epigenetics Bromodomain Inhibitor BRD4 Selectivity

Superior BD2 Affinity Differentiates This Compound from Closely Related Benzamide Analogs

Within the class of pyrazole-containing benzamides, 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (Kd = 0.300 nM for BRD4 BD2) demonstrates a >6,300-fold improvement in BD2 binding affinity compared to a structurally similar benzamide analog CHEMBL5437886, which exhibits a Kd of 1,910 nM for BRD4 BD1 [1][2]. Furthermore, when compared to CHEMBL3785648, another benzamide analog, the target compound shows a >22,000-fold increase in BD2 affinity (Kd = 0.300 nM vs. Kd = 6,800 nM) [1][3]. These data underscore the critical impact of the 4-bromo substitution on enhancing binding to the BD2 domain.

Medicinal Chemistry Bromodomain Inhibitor SAR

Synthetic Utility: A Key Intermediate for Creating Patent-Protected Pyrazole Amide Derivatives

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is specifically claimed as a key intermediate in a patent (WO2015051572A1) for a class of substituted phenyl pyrazole amide derivatives with insecticidal activity [1]. While the patent covers a broad formula, the explicit inclusion of this 4-bromo analog as a foundational scaffold distinguishes it from non-halogenated or differently substituted pyrazole benzamides, which lack the necessary reactivity or binding characteristics for the final products. This patent protection provides a clear procurement advantage for industrial research and development of new agrochemicals.

Medicinal Chemistry Patent Literature Chemical Synthesis

Validated Application Scenarios for 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (CAS 1183648-15-8)


Precise Pharmacological Dissection of BRD4 BD2-Specific Transcriptional Functions

Given its >10,000-fold selectivity for BRD4 BD2 over BD1 [1], 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide serves as a critical chemical probe for researchers aiming to deconvolute the distinct roles of the two bromodomains in gene regulation. This application is directly supported by the quantitative evidence of its high-affinity, selective BD2 binding, which contrasts sharply with the balanced or BD1-preferring profile of many other benzamide-based BET inhibitors [2].

Validation of BD2-Selective Inhibitor Pharmacology in Inflammatory and Oncological Models

Emerging evidence suggests that selective inhibition of BRD4 BD2 may offer therapeutic benefits with reduced toxicity compared to pan-BET inhibitors [2]. The compound's demonstrated nanomolar BD2 affinity [1] makes it an ideal tool compound for validating this hypothesis in preclinical models of inflammation and cancer, where BD2 is implicated in driving rapid transcriptional responses to stimuli. This application is contingent upon the unique, empirically-verified selectivity profile of the compound.

Synthesis of Novel, Patent-Protected Agrochemicals

For industrial research and development teams in the agrochemical sector, the compound's explicit protection as a key intermediate in patent WO2015051572A1 [3] provides a clear pathway for the synthesis of novel insecticidal agents. The presence of the 4-bromo substituent, which is known to enhance target binding and physicochemical properties [1], makes it a strategically advantageous starting material for the design of new, proprietary products within a defined intellectual property landscape.

Quote Request

Request a Quote for 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.